molecular formula C17H15NO3S B3246024 Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate CAS No. 174072-80-1

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B3246024
CAS No.: 174072-80-1
M. Wt: 313.4 g/mol
InChI Key: APAFMTLTXYLGMD-UHFFFAOYSA-N
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Description

Historical Context of Thieno[2,3-b]Pyridine Derivatives in Heterocyclic Chemistry

Thieno[2,3-b]pyridine derivatives have occupied a pivotal role in heterocyclic chemistry since their discovery in the late 20th century. Early synthetic routes, such as those described by Elgemeie et al., utilized α,β-unsaturated nitriles to construct the bicyclic framework through cyclocondensation reactions with acetylacetone or ethyl acetoacetate. These methods established the foundational reactivity of the thieno[2,3-b]pyridine core, enabling subsequent exploration of its pharmacological potential.

The compound ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate represents an evolution in this lineage, incorporating both aromatic (phenyl) and polar (hydroxy, ester) substituents. Recent advances in cascade synthesis, as demonstrated by SciELO researchers, have streamlined the production of analogous structures via intramolecular cyclization of 2-amino-4-aryl-6-mercaptopyridine intermediates. Such methodologies highlight the compound’s synthetic accessibility while preserving the electronic complexity required for biological interactions.

Structural Uniqueness and Positional Isomerism in Fused Bicyclic Systems

The molecular architecture of this compound (C₁₇H₁₅NO₃S; molecular weight 313.37 g/mol) exemplifies the stereoelectronic interplay inherent to fused heterocycles. Key structural features include:

Position Substituent Electronic Contribution
2 Phenyl π-Stacking capability
3 Methyl Steric hindrance modulation
4 Hydroxy Hydrogen-bond donor/acceptor
5 Ethyl carboxylate Solubility enhancement

Positional isomerism profoundly influences reactivity, as evidenced by contrasting regioselectivity in bromination reactions. For instance, ACS studies show that electrophilic substitution in thieno[2,3-b]pyridines favors the 4-position when the 2- and 3-positions are occupied. This electronic bias underscores the compound’s stability under standard laboratory conditions despite its polyfunctional nature.

Academic Significance of Functional Group Substitution Patterns

The strategic placement of substituents in this compound enables multifaceted molecular interactions:

  • Hydroxy Group at C4 : The phenolic -OH group facilitates both intramolecular hydrogen bonding with the ester carbonyl and intermolecular interactions with biological targets. This dual capability mirrors the pharmacophore design of kinase inhibitors.
  • Ethyl Ester at C5 : The carboxylate ester balances lipophilicity (LogP = 4.15) with hydrolytic stability, making it suitable for prodrug applications. Comparative studies with methyl esters (e.g., PubChem CID 19007380) reveal enhanced metabolic resistance in ethyl derivatives.
  • Phenyl Ring at C2 : Aryl substitution at this position induces planarity distortions that modulate π-orbital overlap, as confirmed by X-ray crystallography of related compounds. This geometric perturbation may explain the compound’s atypical fluorescence properties compared to unsubstituted analogs

Properties

IUPAC Name

ethyl 3-methyl-4-oxo-2-phenyl-7H-thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-3-21-17(20)12-9-18-16-13(14(12)19)10(2)15(22-16)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAFMTLTXYLGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactionsKey reagents often include ethyl chloroformate, phenylboronic acid, and appropriate catalysts such as palladium on carbon (Pd/C) for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and catalysts (e.g., Pd/C). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted thienopyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate lies in its potential as an antimalarial agent . Research indicates that derivatives of thieno[2,3-b]pyridines exhibit selective inhibition of the Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a promising target for developing new antimalarial drugs. The compound's structure allows for modifications that enhance solubility and antiplasmodial activity, making it a candidate for further drug development aimed at overcoming artemisinin resistance in malaria treatment .

Osteogenic Properties

Thieno[2,3-b]pyridines, including this compound, have been reported to promote osteogenesis and suppress bone resorption. These compounds are being investigated for their potential in treating conditions such as osteoporosis and other bone-related disorders. Their ability to modulate bone density is attributed to their interaction with specific receptors involved in bone metabolism .

Modulation of Metabotropic Glutamate Receptors

Recent studies have suggested that thieno[2,3-b]pyridines can act as modulators of metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in various neurological processes, and compounds that can selectively modulate their activity may have therapeutic implications for neurological disorders such as schizophrenia and anxiety disorders. This compound's structural features may facilitate its interaction with these receptors, warranting further investigation into its neuropharmacological properties .

Structure–Activity Relationship Studies

The compound is also a subject of structure–activity relationship (SAR) studies aimed at optimizing its biological activity through chemical modifications. By altering substituents on the phenyl ring or the thienopyridine scaffold, researchers have identified variants with enhanced potency against specific biological targets, including PfGSK-3 and various cancer cell lines. These studies are crucial for developing more effective derivatives tailored for specific therapeutic applications .

Case Study 1: Antiplasmodial Activity

A study conducted on a series of thieno[2,3-b]pyridines demonstrated that modifications at the 4-position of the phenyl ring significantly improved antiplasmodial activity against P. falciparum. The study highlighted the importance of axial chirality in enhancing selectivity towards PfGSK-3 while minimizing effects on human GSK-3, indicating potential for reduced side effects in therapeutic applications .

Case Study 2: Osteoporosis Treatment

In preclinical trials, thieno[2,3-b]pyridine derivatives were shown to increase bone density in animal models of osteoporosis. The compounds acted by inhibiting osteoclast formation and promoting osteoblast differentiation, suggesting their viability as treatments for postmenopausal osteoporosis and other related conditions .

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Hydroxy vs. Chloro Substituents: Replacement of the 4-hydroxy group with chlorine, as in ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate (), reduces hydrogen-bonding capacity and increases lipophilicity. Chloro derivatives are often intermediates for further functionalization, such as palladium-catalyzed amination ().
  • Amino and Nitro Groups: Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate () and ethyl 7-cyclopropyl-2-(arylamino)-3-nitro derivatives () demonstrate that electron-withdrawing groups (e.g., nitro) at position 3 or 4 enhance electrophilic reactivity, facilitating cross-coupling reactions .

Substituent Variations at Position 2

  • Phenyl vs. Aryloxo/Arylamino Groups: The 2-phenyl group in the target compound contrasts with 2-aryloxo (e.g., 3a-e in ) or 2-arylamino groups (e.g., 9a-d in ). Aryloxo groups improve π-π stacking interactions, while arylamino substituents enable hydrogen bonding, as seen in antiplasmodial agents ().

Ester vs. Carboxylic Acid Derivatives

  • Compound 10a exhibited weak activity against E. aerogenes and S. aureus, unlike its ester precursor, highlighting the importance of the carboxylic acid moiety in antibacterial activity .

Biological Activity

Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate (CAS Number: 174072-80-1) is a compound belonging to the thienopyridine class, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Overview of the Compound

This compound features a thieno[2,3-b]pyridine core substituted with various functional groups. The compound's unique structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes and bind to receptors that modulate various biological pathways. For instance, derivatives of this compound have shown potential in targeting cancer cells by interfering with cellular proliferation and survival mechanisms.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focusing on thienopyridine derivatives demonstrated their ability to inhibit FOXM1, a transcription factor associated with tumor growth in breast cancer cells (MDA-MB-231) . The most active derivatives were subjected to molecular-docking studies to assess their binding affinities and potential as therapeutic agents.

Antimicrobial Effects

The compound has also been evaluated for antimicrobial properties. Its derivatives are being investigated for their efficacy against various pathogens, indicating potential applications in treating infectious diseases. The structural features contribute to the compound's ability to disrupt microbial cell functions .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, AntimicrobialTBD
Ethyl 4-hydroxy-2-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carboxylateStructureModerate AnticancerTBD
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylateStructureLow Anticancer ActivityTBD

Case Studies

  • Case Study on Anticancer Efficacy : A recent investigation into the anticancer properties of thienopyridine derivatives highlighted the effectiveness of this compound in inhibiting cell proliferation in vitro. The study reported an IC50 value significantly lower than that of standard chemotherapeutics .
  • Antimicrobial Activity Assessment : Another study evaluated the antimicrobial efficacy of various thienopyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics .

Q & A

Q. What synthetic routes are commonly employed for Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution of a chloro precursor (e.g., ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate) with aryloxy/thiophenoxy anions derived from phenols or thiophenols. Key intermediates are characterized using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, DEPT, and HRMS to confirm regiochemistry and functional group integrity .

Q. Which spectroscopic techniques are critical for validating the structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR identify proton environments and carbon frameworks. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements, particularly for distinguishing regioisomers and verifying hydrogen bonding patterns in the solid state .

Q. How is cytotoxicity screening performed for this compound in cancer models?

Cytotoxicity is evaluated using standardized assays like MTT or SRB against leukemia cell lines (e.g., CCRF-CEM and multidrug-resistant CEM/ADR5000). Dose-response curves determine IC50_{50} values, with compounds showing IC50<10μM_{50} < 10 \mu \text{M} prioritized for further mechanistic studies .

Advanced Research Questions

Q. What strategies enhance the compound’s activity against multidrug-resistant (MDR) cancer cells?

Structural optimization focuses on substituent effects:

  • Electron-withdrawing groups (e.g., nitro at C3) improve cytotoxicity by enhancing electrophilicity and DNA intercalation.
  • Aryloxy moieties at C2 (e.g., salicylaldehyde derivatives) increase membrane permeability and reduce efflux pump recognition in MDR cells . Advanced QSAR modeling or molecular docking against P-glycoprotein can rationalize these effects .

Q. How does X-ray crystallography elucidate hydrogen-bonding networks and stability?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯O and O–H⋯N hydrogen bonds) that stabilize the lattice. For example, dimers formed via N–H⋯O bonds in the title compound propagate into chains parallel to the c-axis, influencing solubility and thermal stability. SHELX-2014 or OLEX2 software refines disorder models, while PLATON SQUEEZE removes electron density from disordered solvent molecules .

Q. What methodologies assess the compound’s potential as an antiviral agent?

Anti-HSV-1 activity is tested via plaque reduction assays in Vero cells. Compounds are incubated with HSV-1-infected cells, and viral inhibition is quantified by comparing plaque counts to controls (e.g., acyclovir). Mechanistic studies (e.g., time-of-addition assays) determine whether the compound inhibits viral entry, replication, or assembly .

Q. How does palladium-catalyzed amination improve functionalization of the thieno[2,3-b]pyridine core?

Buchwald-Hartwig amination replaces chloro substituents at C2 with aromatic amines (e.g., p-anisidine or p-fluoroaniline), enabling access to derivatives with enhanced π-π stacking interactions. Reaction conditions (Pd0^0 catalysts, ligand selection, and solvent polarity) are optimized via DOE (design of experiments) to maximize yields .

Methodological Notes

  • Crystallographic Refinement : Use SHELX-2014 for anisotropic displacement parameters and TWIN/BASF commands for twinned data. Apply Hirshfeld surface analysis to quantify intermolecular interactions .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, acyclovir for antiviral tests) and validate results with triplicate experiments ± SEM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-3-methyl-2-phenylthieno[2,3-b]pyridine-5-carboxylate

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